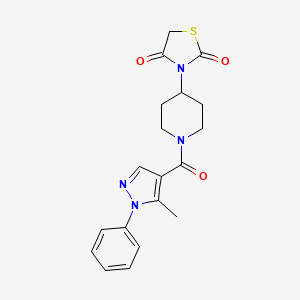
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group and a phenyl group at the 5th and 1st positions respectively . The pyrazole ring is also attached to a piperidine ring through a carbonyl group . The piperidine ring is further attached to a thiazolidine-dione group .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the literature, but it might involve the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a suitable piperidine derivative, followed by cyclization to form the thiazolidine-dione ring.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a planar, aromatic ring, while the piperidine and thiazolidine-dione rings are saturated and would have a puckered conformation .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests that it would have good solubility in polar solvents .Scientific Research Applications
Metabolism and Pharmacokinetics
- The metabolism and disposition of pharmacologically active compounds are crucial for drug development. For instance, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how drugs are metabolized and eliminated from the body. This knowledge is essential for designing compounds with optimal efficacy and safety profiles (Renzulli et al., 2011).
Neuroprotective Effects
- Research has shown that certain compounds, like caffeine and A2A adenosine receptor antagonists, can offer neuroprotection in models of Parkinson's disease. This suggests that compounds targeting specific neural pathways can mitigate neurodegenerative processes, opening avenues for therapeutic interventions (Chen et al., 2001).
Carcinogenic Potential and Dietary Impact
- The presence of carcinogenic heterocyclic amines in cooked meats and their metabolism by humans highlight the dietary impact on cancer risk. Studies focusing on the identification and quantification of these amines in human tissues provide insights into the mechanisms of carcinogenesis and the role of diet in modulating cancer risk (Le Marchand et al., 2016).
Toxicology and Environmental Health
- Understanding the environmental exposure to pesticides and their potential neurotoxic effects, especially in children, is crucial for public health. Studies assessing the levels of organophosphorus and pyrethroid compounds in populations exposed to these chemicals can guide regulations and safety standards to protect vulnerable groups (Babina et al., 2012).
Biomarker Development
- The development of biomarkers for exposure to specific carcinogens, such as heterocyclic amines from cooked meats, is essential for epidemiological studies linking diet to cancer risk. Hair levels of PhIP, for example, have been validated as biomarkers of dietary exposure, providing a tool for investigating the relationship between diet and disease incidence (Turteltaub et al., 1999).
properties
IUPAC Name |
3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-16(11-20-23(13)15-5-3-2-4-6-15)18(25)21-9-7-14(8-10-21)22-17(24)12-27-19(22)26/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVXHTUHPPWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

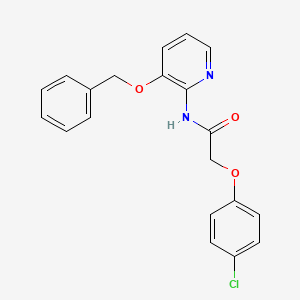
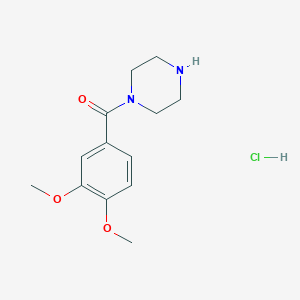
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)

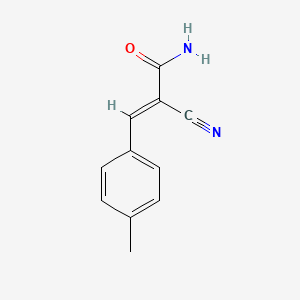
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
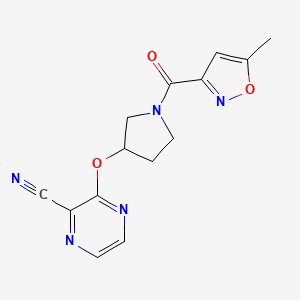
![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)